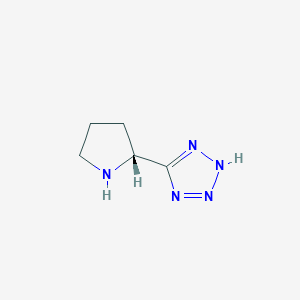

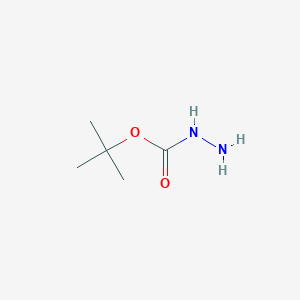

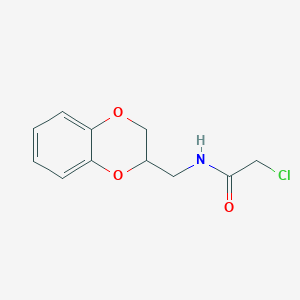

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole

Descripción general

Descripción

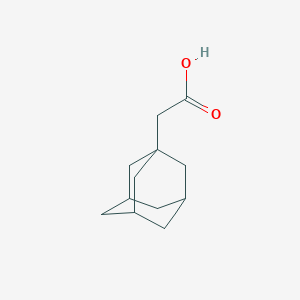

(R)-5-(Pyrrolidin-2-YL)-1H-tetrazole, or (R)-5-P2T, is a heterocyclic compound with a five-membered ring composed of one nitrogen atom and four carbon atoms. It is a highly reactive species with a wide range of applications in synthesis and research. Its unique physical and chemical properties make it an attractive target for many scientists.

Aplicaciones Científicas De Investigación

Mannich Reaction, Aldol Reaction, and Azide Cyclization : (S)-5-Pyrrolidine-2-yl-1H-tetrazole is used in scientific research for various reactions, including the Mannich reaction, aldol reaction, and azide cyclization (Aureggi et al., 2008).

Broad Utility in Organic Synthesis : Both (S)- and (R)-5-pyrrolidin-2-yl-1H-tetrazoles are widely used organocatalysts in organic synthesis, with broad utility in various reaction types (Longbottom et al., 2007).

Asymmetric Biginelli Reaction : Chiral substituted 5-(pyrrolidin-2-yl)tetrazoles are effective organocatalysts for the asymmetric Biginelli reaction, allowing for the preparation of 3,4-dihydropyrimidin-2(1H)-one derivatives (Wu et al., 2009).

Aldol Reaction Catalysis : (S)-5-(2-methylpyrrolidin-2-yl)-1H-tetrazole catalyzes the aldol reaction between acetone and various aldehydes with superior enantioselectivity (Tong et al., 2008).

Stereoselective Organic Reactions : The organocatalyst (S)-5-pyrrolidin-2-yl-1H-tetrazole can catalyze some organic reactions stereoselectively and can be synthesized from L-proline (Hong Wei, 2012).

Continuous-Flow Aldol Reactions : The packed-bed microreactor with 5-(pyrrolidin-2-yl)tetrazole can perform continuous-flow aldol reactions with good stereoselectivities, complete conversion efficiencies, and long-term stability (Bortolini et al., 2012).

Practical Synthesis and Flow-Reactor Hydrogenolysis : The developed synthesis of (S)-pyrrolidin-2-yl-1H-tetrazole is safe, high-yielding, and efficient, reducing reaction time from three days to hours using an H-Cube continuous-flow reactor (Franckevičius et al., 2006).

Mecanismo De Acción

Safety and Hazards

In terms of safety and hazards, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling "®-5-(Pyrrolidin-2-YL)-1H-tetrazole" . In case of accidental release, personal precautions, protective equipment, and emergency procedures should be followed .

Propiedades

IUPAC Name |

5-[(2R)-pyrrolidin-2-yl]-2H-tetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5/c1-2-4(6-3-1)5-7-9-10-8-5/h4,6H,1-3H2,(H,7,8,9,10)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHYQIQIENDJER-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20466427 | |

| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

702700-79-6 | |

| Record name | (R)-5-(PYRROLIDIN-2-YL)-1H-TETRAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20466427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes (R)-5-(Pyrrolidin-2-yl)-1H-tetrazole a versatile organocatalyst?

A: this compound, along with its enantiomer, has found broad applications in organic synthesis as an organocatalyst. [, ] This versatility stems from the presence of both a basic pyrrolidine ring and an acidic tetrazole ring within its structure. This unique combination allows it to effectively catalyze a wide range of asymmetric reactions by simultaneously activating both nucleophilic and electrophilic reactants. []

Q2: Are there significant differences in catalytic activity between this compound and its (S)-enantiomer?

A: While both (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazole are effective organocatalysts, their enantiomeric relationship can lead to differences in enantioselectivity for specific reactions. This means one enantiomer might provide a product with a higher enantiomeric excess (ee) compared to the other for certain asymmetric transformations. [] Choosing the appropriate enantiomer is crucial for achieving the desired stereochemical outcome in a reaction.

Q3: Where can I find more information about the specific applications of this compound in organic synthesis?

A: The provided research articles offer a comprehensive overview of the various reactions catalyzed by (R)- and (S)-5-(Pyrrolidin-2-yl)-1H-tetrazoles. [, ] These papers delve into specific reaction types, including examples and comparisons with other organocatalysts. For a deeper understanding of its applications, it is recommended to consult these resources.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-Cyclopentanediol,4-(2-hydroxyethyl)-5-(methoxymethyl)-,[1R-(1-alpha-,3-alpha-,4-alpha-,5-bta-)]-](/img/structure/B45778.png)

![N-[(1R,2R)-2-aminocyclopentyl]-N-(3,4-dichlorophenyl)propanamide](/img/structure/B45788.png)